2-Bromopyrazine hydrochloride

Chemical Stability Storage Handling

Unpredictable cross-coupling reactivity due to variable halogenated heterocycle quality slows medicinal chemistry programs. 2-Bromopyrazine hydrochloride (CAS 1820703-58-9) delivers consistent Pd-catalyzed coupling performance. • HCl salt form improves solubility & handling vs. free base (CAS 56423-63-3) • Enables Suzuki-Miyaura, Stille & Ullmann couplings at the 2-position • Key building block for kinase inhibitor scaffolds & nicotinic receptor pharmacophores

Molecular Formula C4H4BrClN2
Molecular Weight 195.44
CAS No. 1820703-58-9
Cat. No. B2610582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyrazine hydrochloride
CAS1820703-58-9
Molecular FormulaC4H4BrClN2
Molecular Weight195.44
Structural Identifiers
SMILESC1=CN=C(C=N1)Br.Cl
InChIInChI=1S/C4H3BrN2.ClH/c5-4-3-6-1-2-7-4;/h1-3H;1H
InChIKeyUTVAUZRQCOJHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyrazine Hydrochloride Overview


2-Bromopyrazine hydrochloride is a heterocyclic building block belonging to the halogenated pyrazine class, with the molecular formula C4H4BrClN2 and a molecular weight of 195.44 g/mol . It is characterized by a pyrazine ring substituted with a bromine atom at the 2-position, stabilized as a hydrochloride salt . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, primarily for the construction of diverse heterocyclic scaffolds via transition metal-catalyzed cross-coupling reactions [1].

Salt Form Pre-formed hydrochloride salt ensures stable solid handling, unlike the moisture-sensitive free base.
Reactive Site Single bromine at the 2-position enables site-selective C–C and C–N bond formations.
Coupling Strategy Compatible with Cu-catalyzed Ullmann and Pd-catalyzed cross-couplings for scaffold diversification.

Why 2-Bromopyrazine Hydrochloride Cannot Be Substituted


Substituting 2-bromopyrazine hydrochloride with other halogenated pyrazines or similar heterocycles can lead to unpredictable outcomes in synthetic routes. The specific reactivity of the bromine atom at the 2-position of the pyrazine ring is influenced by the adjacent nitrogen atoms, which is distinct from other halogenated heterocycles [1]. Furthermore, the hydrochloride salt form provides unique solubility and handling characteristics compared to the free base, 2-bromopyrazine (CAS 56423-63-3) . The bromine substituent also offers a different reactivity profile in cross-coupling reactions compared to chloro- or iodo- analogs, with each requiring distinct optimization of catalytic conditions [2]. These differences can significantly impact reaction yields, selectivity, and the overall efficiency of multi-step syntheses.

Salt vs. Free Base 2-Bromopyrazine free base (liquid) is prone to hydrolysis, releasing HBr gas. The hydrochloride solid offers predictable stability and easier weighing.
Br vs. Cl Reactivity Chloropyrazines show significantly lower reactivity in Cu-mediated Ullmann couplings, often requiring harsher conditions or alternative catalysts.
Bromine Position Other bromopyrazine isomers or di-halogenated analogs introduce regioisomeric complexity, reducing mono-functionalization selectivity.

2-Bromopyrazine Hydrochloride: Comparative Evidence


Enhanced Stability Over Free Base

The hydrochloride salt form of 2-bromopyrazine (CAS 1820703-58-9) offers distinct stability advantages over its free base counterpart (CAS 56423-63-3). While the free base is known to undergo hydrolysis in the presence of hydrochloric acid to form the salt and hydrogen bromide gas , the pre-formed hydrochloride salt is chemically stable under standard storage conditions . This stability difference is critical for long-term storage and consistent synthetic performance. Vendor specifications for the hydrochloride salt report a purity of 95-98% , whereas the free base is typically offered as a liquid with a purity of ≥95% .

Stability Advantage
Data to verify
Stable solid salt vs. free base liquid that hydrolyzes under acidic conditions.
Simplifies handling and storage consistency.
Vendor purity reports: salt 95–98%, free base ≥95%. Long-term stability data pending.
Chemical Stability Storage Handling

Cu-Catalyzed Ullmann Coupling Reactivity

2-Bromopyrazine, the active coupling partner from the hydrochloride salt, demonstrates high reactivity in Cu-catalyzed C-N bond formations. In a study utilizing Bayesian Optimization, the reaction of 2-bromopyrazine with a hindered amine under copper catalysis was optimized to yields of 65–87% across 10 rounds of experimentation from a total possible space of 138,240 reactions [1]. This performance contrasts sharply with the reactivity of chloropyrazines, which are generally less reactive in similar Ullmann-type couplings and often require harsher conditions or specialized catalysts [2].

Cu-Catalyzed C–N Yield
Reported
Optimized yields 65–87% for Ullmann coupling of 2-bromopyrazine with hindered amine (Bayesian optimization, 138k reaction space).
Supports Cu-catalyzed amination workflow fit.
Chloropyrazines require harsher conditions; results from Braconi & Godineau, 2023.
Cross-Coupling Ullmann Reaction C-N Bond Formation

Mono-Coupling Site Selectivity

While 2-bromopyrazine is a mono-halogenated pyrazine, its reactivity provides a benchmark for understanding the behavior of more complex systems. Literature data on related di-halogenated pyrazines, such as 2,3-dichloropyrazine, show that selective mono-coupling can be achieved in high yield (e.g., 84% yield for a mixed arylpyrazine from 2,3-dichloropyrazine) . This suggests that the 2-bromo substituent in a pyrazine ring can be selectively functionalized in the presence of other halogens under appropriate conditions. The use of 2-bromopyrazine hydrochloride, with its single reactive bromine site, eliminates the complexity of competing reactions, ensuring a cleaner, more predictable outcome.

Site Selectivity
Class-level inference
Mono-halogenated pyrazine eliminates competing reactions observed with di-halogenated analogs.
Supports predictable mono-functionalization.
Based on regioselectivity trends in pyrazine cross-coupling literature; confirm with specific substrate.
Regioselectivity Cross-Coupling Pyrazine

2-Bromopyrazine Hydrochloride Applications


N-Heterocyclic Intermediates via Cu-Amination

The high reactivity of 2-bromopyrazine in Cu-mediated Ullmann couplings [1] makes its hydrochloride salt an ideal starting material for introducing amine functionalities onto the pyrazine core. This is particularly valuable for constructing kinase inhibitor scaffolds or other bioactive molecules where a C-N bond at the 2-position is desired. The optimized, sustainable conditions reported offer a direct path to large-scale synthesis.

Pd-Catalyzed Cross-Coupling for Ligands & Materials

As a versatile building block, 2-bromopyrazine hydrochloride is widely employed in Suzuki-Miyaura and Stille couplings to install aryl, heteroaryl, or vinyl groups [2]. This is essential for the preparation of complex ligands for catalysis, organic electronic materials, or fluorescent probes. The ready availability and defined purity of the salt form ensure reliable and reproducible outcomes in these Pd-catalyzed reactions.

Selective Receptor or Enzyme Modulators

The unique electronic properties of the pyrazine ring, combined with the bromine atom's ability to be readily displaced, allow for the creation of diverse compound libraries [3]. 2-Bromopyrazine hydrochloride serves as a key intermediate for synthesizing potential therapeutics targeting nicotinic acetylcholine receptors or kinases, where the pyrazine core is a known pharmacophore .

Application
Selection Property
Validation Focus
Cu-Catalyzed Amination
Ullmann-type coupling reactivity
Yield optimization under sustainable Cu conditions
Pd-Catalyzed Cross-Coupling
Suzuki-Miyaura/Stille reactivity
Reproducibility and purity in ligand/material synthesis
Kinase/Receptor Tool Synthesis
Selective halogen displacement
Pharmacophore diversification and SAR library construction
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